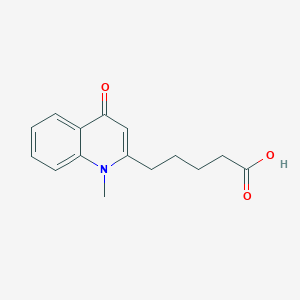
1,1-Dibromo-4-phenyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-4-phenyl-1-butene is an organic compound with the molecular formula C10H10Br2. It is a derivative of butene, featuring two bromine atoms and a phenyl group attached to the first carbon atom of the butene chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-phenyl-1-butene can be synthesized through the bromination of 4-phenyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-phenyl-1-butene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The bromination process is monitored to minimize the formation of by-products and ensure efficient conversion of the starting material.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-4-phenyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the butene chain can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol or methanol.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products Formed
Substitution Reactions: Formation of phenyl-substituted alcohols, ethers, or amines.
Elimination Reactions: Formation of phenyl-substituted alkenes or alkynes.
Addition Reactions: Formation of dibromo or bromo-substituted butenes.
Applications De Recherche Scientifique
1,1-Dibromo-4-phenyl-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-4-phenyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms and a phenyl group influences its chemical behavior. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes. The phenyl group can stabilize intermediates through resonance effects, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
1,1-Dibromo-4-phenyl-1-butene can be compared with other similar compounds such as:
1,1-Dibromo-2-phenyl-1-butene: Similar structure but with the phenyl group attached to the second carbon atom.
1,1-Dibromo-4-methyl-1-butene: Similar structure but with a methyl group instead of a phenyl group.
1,1-Dibromo-4-ethyl-1-butene: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10Br2 |
|---|---|
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
4,4-dibromobut-3-enylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
Clé InChI |
BZNQZVXOAKGQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
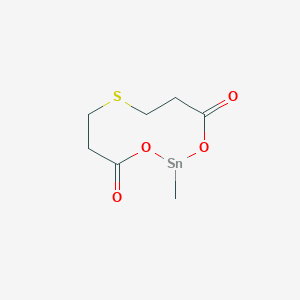


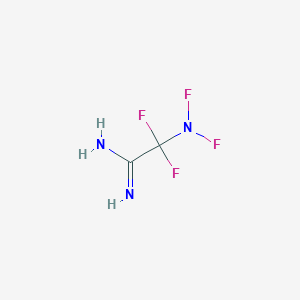
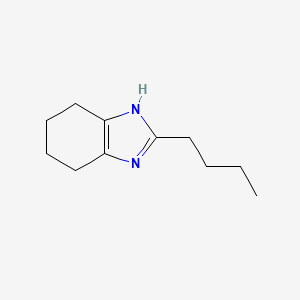
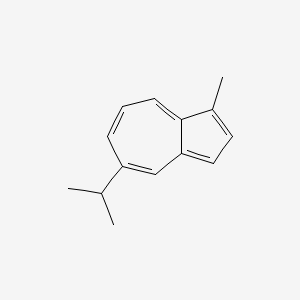
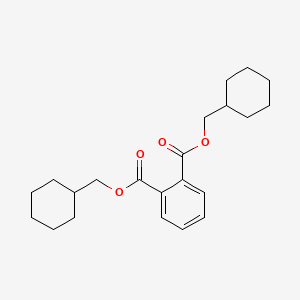
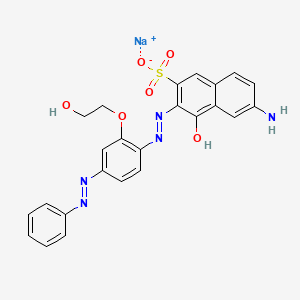
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

